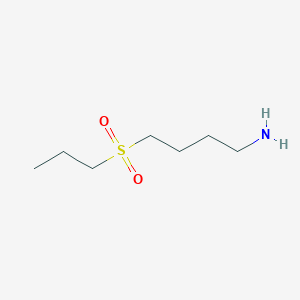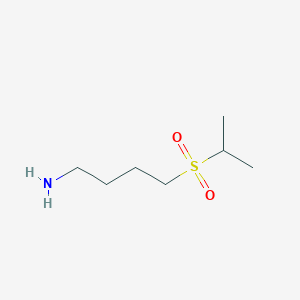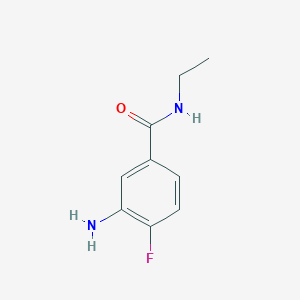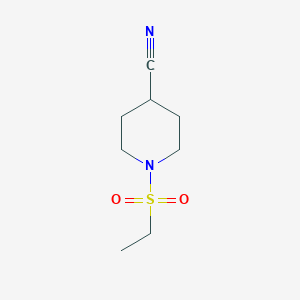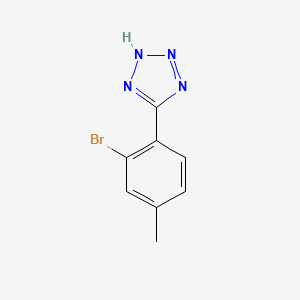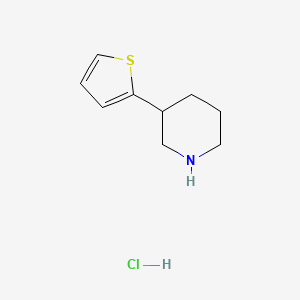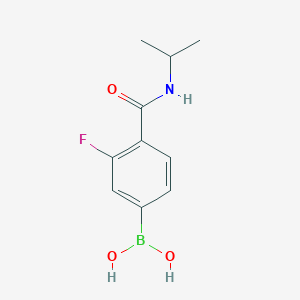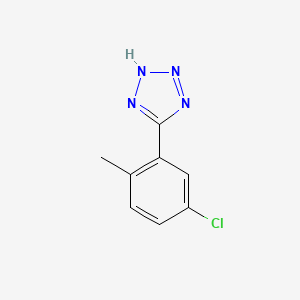
5-(5-Chloro-2-methylphenyl)-1H-tetrazole
Overview
Description
5-(5-Chloro-2-methylphenyl)-1H-tetrazole, also known as 5-CM-1-T, is a heterocyclic organic compound that is used in various scientific research applications. It is a five-membered ring with one nitrogen atom and four carbon atoms, and it is an important intermediate for the synthesis of various compounds. 5-CM-1-T has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology.
Scientific Research Applications
5-(5-Chloro-2-methylphenyl)-1H-tetrazole has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology. For example, it has been used as an intermediate in the synthesis of various compounds, including benzimidazoles, which have potential applications in the treatment of cancer and other diseases. In addition, it has been used in the synthesis of various heterocyclic compounds, such as pyridines, which have potential applications in drug design.
Mechanism Of Action
The mechanism of action of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole is not fully understood. However, it is believed to act as an electrophile, which is a type of chemical species that is capable of forming covalent bonds with other molecules. This allows it to react with nucleophiles, such as amines and thiols, to form covalent bonds. This mechanism of action is thought to be responsible for its potential applications in medicinal chemistry and drug discovery.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole are not well understood. However, it has been studied for its potential applications in medicinal chemistry and drug discovery, and it is believed to have some effects on the body. For example, it has been shown to inhibit the growth of certain types of cancer cells in vitro. In addition, it has been studied for its potential to modulate the activity of certain enzymes and receptors, which could have implications for its use in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
5-(5-Chloro-2-methylphenyl)-1H-tetrazole is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost and the fact that it is relatively easy to synthesize. In addition, it is a stable compound that is not easily degraded. However, it has some limitations, such as its low solubility in water and its potential to react with other compounds.
Future Directions
For research include further investigation of its potential as an intermediate for the synthesis of various compounds, such as benzimidazoles and pyridines. In addition, further research could be conducted to explore its potential applications in medicinal chemistry and drug discovery. Furthermore, further studies could be conducted to better understand its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(5-Chloro-2-methylphenyl)-1H-tetrazole.
properties
IUPAC Name |
5-(5-chloro-2-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAHRMPCXGTFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methylphenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



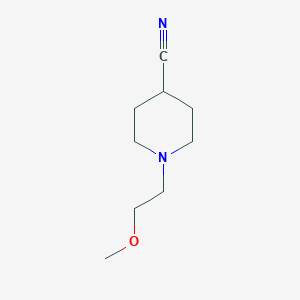
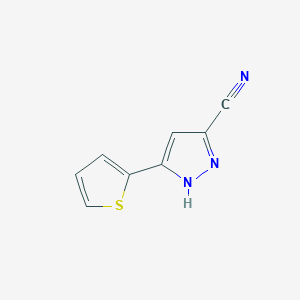
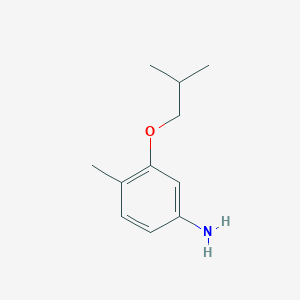
![4-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388019.png)
